PEG12-SATA is a valuable tool for attaching PEG chains to biomolecules. The NHS ester group reacts with primary amines on the biomolecule, forming an amide bond and linking the PEG spacer. This conjugation process can enhance several properties of the biomolecule, including:
The thiol group revealed after deprotection of the S-acetyl group on PEG12-SATA can be used for further conjugation with thiol-containing molecules. This allows for the creation of targeted drug delivery systems. For example, PEG12-SATA can be used to link a therapeutic drug to a targeting moiety, such as a specific antibody or ligand, that recognizes a particular cell type. The drug-conjugated molecule can then be delivered specifically to the target cells, improving drug efficacy and reducing side effects [].
Polyethylene glycol 12-S-acetyl-N-hydroxysuccinimide ester, commonly referred to as PEG12-SATA, is a bifunctional compound that incorporates a polyethylene glycol (PEG) chain with a terminal N-hydroxysuccinimide (NHS) ester and a protected thiol group. The NHS ester allows for selective reaction with primary amines, facilitating the formation of stable amide bonds. The S-acetyl group can be deprotected to yield a free thiol, which can participate in further
PEG12-SATA acts as a linker molecule in bioconjugation reactions. The NHS ester group covalently binds to primary amines on biomolecules, while the deprotected thiol group allows for further conjugation with thiol-containing molecules. This enables the attachment of various functional groups, such as drugs, imaging agents, or targeting moieties, to biomolecules for various research applications [].
PEG12-SATA is primarily utilized in bioconjugation and protein modification due to its ability to introduce thiol groups into biomolecules without compromising their activity. The compound enhances the solubility and stability of proteins and peptides, making it valuable in drug delivery systems. Additionally, the formation of stable covalent bonds through amide linkages allows for the precise modification of biomolecules, which is crucial in therapeutic applications .
The synthesis of PEG12-SATA typically involves several steps:
PEG12-SATA finds applications across various fields:
Interaction studies involving PEG12-SATA often focus on its ability to form stable covalent bonds with biomolecules. Research indicates that the introduction of thiol groups via deprotection leads to enhanced interactions with maleimide-containing compounds, allowing for selective crosslinking strategies. These interactions are critical in developing targeted therapies and improving drug delivery systems .
Several compounds share similarities with PEG12-SATA regarding structure and functionality:
Compound Name | Functional Groups | Unique Features |
---|---|---|
N-succinimidyl S-acetylthioacetate | NHS ester, protected thiol | Short-chain spacer; versatile for crosslinking |
Maleimide-activated PEG | Maleimide group | Specifically reacts with free thiols |
Traut's Reagent | Protected thiol | Direct introduction of thiols into proteins |
Sulfhydryl-reactive PEG compounds | Sulfhydryl-reactive groups | Used for specific targeting through thioether bonds |
PEG12-SATA is unique due to its combination of a long PEG spacer and dual reactivity (NHS ester and thiol), making it particularly suitable for complex bioconjugation applications while maintaining protein integrity during modifications .
Polyethylene Glycol 12 Succinimidyl Acetylthioacetate exhibits a molecular formula of C₃₃H₅₉NO₁₇S with a precise molecular weight of 773.88 grams per mole [4] [5]. The compound's structure consists of three distinct functional domains: a terminal N-hydroxysuccinimide ester group, a central polyethylene glycol chain containing twelve ethylene oxide units, and a protected thiol group in the form of an acetylthioacetate moiety [6].
The N-hydroxysuccinimide ester functionality provides selective reactivity toward primary amines, enabling covalent attachment to lysine residues and N-terminal amino groups in proteins [7]. The polyethylene glycol spacer arm contains 39 atoms and spans approximately 46.8 Angstroms in length, contributing to the compound's excellent water solubility and flexibility [5]. The protected thiol group remains chemically inert until deacetylation, allowing for controlled two-step conjugation procedures [8].
Structural Parameter | Value | Reference |
---|---|---|
Molecular Weight | 773.88 g/mol | [4] [5] |
Molecular Formula | C₃₃H₅₉NO₁₇S | [4] [5] |
Chemical Abstracts Service Number | 1334169-95-7 | [4] [5] |
Spacer Arm Length | 46.8 Angstroms | [5] |
Polyethylene Glycol Units | 12 | [5] |
Total Spacer Atoms | 39 | [5] |
The compound's three-dimensional conformation in aqueous solution demonstrates significant flexibility due to the polyethylene glycol backbone, which adopts various conformational states through rotation around carbon-oxygen bonds [9]. This flexibility contributes to reduced steric hindrance in bioconjugation reactions compared to rigid crosslinkers [3].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of Polyethylene Glycol 12 Succinimidyl Acetylthioacetate through detection of characteristic proton and carbon signals [10]. The compound exhibits distinctive resonance patterns corresponding to its functional groups, including the N-hydroxysuccinimide ester carbonyls, polyethylene glycol methylene protons, and acetyl thiol protection group [11].
Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts for the polyethylene glycol backbone at approximately 3.6 parts per million for the -OCH₂CH₂O- repeating units [11]. The N-hydroxysuccinimide ester protons appear as a singlet at approximately 2.8 parts per million, while the acetyl protection group displays a distinctive singlet at approximately 2.3 parts per million [11].
Mass spectrometry analysis demonstrates the compound's molecular ion peak at mass-to-charge ratio 773.88, consistent with its calculated molecular weight [12]. Electrospray ionization mass spectrometry provides optimal ionization conditions for this compound, generating predominantly sodium and potassium adduct ions [12]. Fragmentation patterns reveal characteristic losses corresponding to the N-hydroxysuccinimide group (molecular weight 115) and acetyl group (molecular weight 43) [12].
Infrared spectroscopy identifies key functional group vibrations including the N-hydroxysuccinimide ester carbonyl stretch at approximately 1740 wavenumbers and the polyethylene glycol ether stretching vibrations at approximately 1100 wavenumbers [13]. The acetyl thiol protection group contributes a characteristic carbonyl stretch at approximately 1680 wavenumbers [13].
The stability profile of Polyethylene Glycol 12 Succinimidyl Acetylthioacetate demonstrates significant dependence on environmental conditions, particularly temperature, pH, and moisture content [14] [15]. The N-hydroxysuccinimide ester functionality exhibits pH-dependent hydrolysis kinetics, with half-life values of 4 to 5 hours at pH 7.0 and 0°C, decreasing to 10 minutes at pH 8.6 and 4°C [16].
Temperature stability studies reveal that the compound maintains structural integrity when stored at -20°C under desiccated conditions [7] [17]. Thermal degradation analysis indicates that the polyethylene glycol backbone begins decomposition at temperatures below 200°C, with initial decomposition occurring through random chain scission mechanisms [18] [19].
Moisture sensitivity represents a critical stability parameter, as the N-hydroxysuccinimide ester group readily hydrolyzes in the presence of water [20] [21]. The compound requires storage under anhydrous conditions with molecular sieve-treated solvents to prevent degradation [20]. Hydrolysis rates increase exponentially with relative humidity, necessitating desiccant storage containers [21].
Environmental Parameter | Stability Condition | Half-life/Degradation | Reference |
---|---|---|---|
Temperature (Storage) | -20°C | Stable for months | [7] [17] |
Temperature (Thermal) | <200°C | Decomposition onset | [18] [19] |
pH 7.0 at 0°C | Aqueous solution | 4-5 hours | [16] |
pH 8.6 at 4°C | Aqueous solution | 10 minutes | [16] |
Moisture | Anhydrous | Stable | [20] [21] |
Moisture | Humid conditions | Rapid hydrolysis | [20] [21] |
The acetyl thiol protection group demonstrates remarkable stability under normal storage conditions, requiring specific deacetylation reagents such as hydroxylamine hydrochloride for thiol liberation [22]. Deacetylation proceeds optimally at pH 7.2 with hydroxylamine concentrations of 0.1 molar at 37°C for 2 hours [22].
Light sensitivity analysis indicates that the compound shows minimal photodegradation under standard laboratory lighting conditions, though prolonged exposure to ultraviolet radiation may cause structural modifications [23]. Storage in amber containers provides additional protection against photochemical degradation [23].
Polyethylene Glycol 12 Succinimidyl Acetylthioacetate demonstrates distinct advantages compared to shorter and longer chain polyethylene glycol derivatives in terms of solubility, reactivity, and bioconjugation efficiency [24] [25]. Comparison with Polyethylene Glycol 4 Succinimidyl Acetylthioacetate reveals enhanced water solubility and reduced aggregation potential due to the longer polyethylene glycol chain [5].
The twelve-unit polyethylene glycol chain provides optimal balance between solubility enhancement and molecular size constraints [26]. Shorter derivatives such as Polyethylene Glycol 4 Succinimidyl Acetylthioacetate exhibit faster reaction kinetics but reduced solubility benefits, while longer chains such as Polyethylene Glycol 20 Succinimidyl Acetylthioacetate may introduce excessive steric hindrance [5].
Compound | Molecular Weight (g/mol) | Spacer Length (Å) | Solubility Enhancement | Reference |
---|---|---|---|---|
Polyethylene Glycol 4 Succinimidyl Acetylthioacetate | 421.46 | 18.3 | Moderate | [5] |
Polyethylene Glycol 8 Succinimidyl Acetylthioacetate | 597.67 | 32.5 | Good | [5] |
Polyethylene Glycol 12 Succinimidyl Acetylthioacetate | 773.88 | 46.8 | Excellent | [5] |
Polyethylene Glycol 16 Succinimidyl Acetylthioacetate | 950.09 | 61.0 | Excellent | [5] |
Polyethylene Glycol 20 Succinimidyl Acetylthioacetate | 1126.30 | 75.5 | Maximum | [5] |
Reactivity comparisons demonstrate that Polyethylene Glycol 12 Succinimidyl Acetylthioacetate maintains optimal N-hydroxysuccinimide ester reactivity while providing superior conjugate solubility compared to shorter chain analogs [27]. The compound's intermediate chain length minimizes steric hindrance effects that can reduce coupling efficiency in longer polyethylene glycol derivatives [26].
Biocompatibility assessments indicate that the twelve-unit polyethylene glycol chain provides excellent compatibility with biological systems while avoiding the potential immunogenicity associated with very high molecular weight polyethylene glycol derivatives [24]. The compound demonstrates superior pharmacokinetic enhancement compared to shorter polyethylene glycol chains while maintaining acceptable clearance characteristics [25].
The N-hydroxysuccinimide ester functionality in PEG12-SATA exhibits characteristic reactivity patterns consistent with activated acyl compounds. The mechanism proceeds through nucleophilic acyl substitution, where primary amines attack the electrophilic carbonyl carbon of the NHS ester group [4] [5].
Mechanism of NHS Ester Aminolysis
The reaction mechanism involves formation of a tetrahedral intermediate followed by elimination of N-hydroxysuccinimide as the leaving group [4]. Primary amines, including the ε-amino groups of lysine residues and α-amino groups at protein N-termini, serve as nucleophiles in this reaction. The carbonyl group of the NHS ester is activated by the electron-withdrawing nature of the N-hydroxysuccinimide moiety, facilitating nucleophilic attack [6].
Research has demonstrated that NHS esters react selectively with primary aliphatic amine groups, though secondary reactions with other nucleophiles can occur [4]. The reaction proceeds optimally at pH 7.2 to 9.0, where primary amines exist predominantly in their deprotonated, nucleophilic form [5] [7]. At physiological pH values, the amino groups are positively charged, but sufficient deprotonated amine is available to drive the conjugation reaction forward.
pH-Dependent Reactivity
The efficiency of NHS ester reactions shows strong pH dependence. At pH values below 7.0, primary amines become increasingly protonated, reducing their nucleophilicity and reaction rates [8]. Conversely, at pH values above 8.5, while amine reactivity increases, competing hydrolysis of the NHS ester becomes more significant, reducing overall coupling efficiency [9] [10].
Amino Acid Selectivity
Research has revealed that NHS esters exhibit differential reactivity toward various amino acid residues. Beyond primary amines, NHS esters can react with serine, threonine, tyrosine, and histidine residues under certain conditions [11] [12]. However, these reactions typically produce less stable products compared to amide bonds formed with primary amines [13].
The S-acetyl group in PEG12-SATA serves as a protecting group for the thiol functionality, preventing unwanted oxidation and disulfide formation during storage and handling [14]. This protection strategy is essential for maintaining the compound's stability and reactivity until the thiol group is needed for subsequent conjugation reactions.
Protection Mechanism
The acetyl group is covalently bonded to sulfur through a thioester linkage. This arrangement protects the sulfur atom from oxidation while remaining readily removable under mild conditions. The thioester bond exhibits stability under neutral to slightly acidic conditions but becomes susceptible to nucleophilic attack under basic conditions or in the presence of strong nucleophiles [15].
Deprotection Methodologies
Multiple approaches exist for deprotecting S-acetyl groups to reveal free thiols. The most commonly employed method utilizes hydroxylamine hydrochloride at neutral pH [16] [17]. This reagent selectively attacks the thioester carbonyl, forming hydroxamic acid and liberating the free thiol [14].
The deprotection reaction with hydroxylamine follows the mechanism:
R-S-CO-CH₃ + NH₂OH → R-SH + CH₃-CO-NHOH
Other deprotection agents include various bases such as sodium hydroxide, potassium hydroxide, and organic bases [15]. However, these methods often require more vigorous conditions and may lead to side reactions or substrate decomposition.
Alternative Deprotection Approaches
Recent research has explored biomimetic deprotection strategies inspired by native chemical ligation. These methods employ 2-aminothiols such as cysteamine or cysteine, which can effect transthioesterification followed by intramolecular S-to-N acyl transfer [18]. This approach offers advantages in terms of reaction conditions and product selectivity.
Thioglycolic acid has emerged as another effective deprotection reagent, functioning through thiol exchange mechanisms [19]. This method can be performed under mild aqueous conditions and has been successfully implemented in both solution and solid-supported formats.
The reaction kinetics of PEG12-SATA are significantly influenced by the choice of solvent system. Different solvents affect both the stability of the NHS ester functionality and the rates of desired coupling reactions [20].
Aqueous Systems
In aqueous environments, PEG12-SATA exhibits good solubility due to the hydrophilic nature of the polyethylene glycol chain [21]. However, aqueous conditions also promote NHS ester hydrolysis, creating a competition between desired aminolysis and unwanted hydrolysis reactions [22].
The half-life of NHS esters in aqueous solutions varies dramatically with pH. At pH 7.0 and 0°C, the half-life extends to approximately 4-5 hours, while at pH 8.6 and 4°C, it decreases to merely 10 minutes [9] [10]. This pH dependence reflects the base-catalyzed nature of the hydrolysis mechanism.
Organic Solvent Systems
Organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) provide enhanced stability for NHS esters [23]. In DMSO, NHS esters can remain stable for extended periods, allowing for longer reaction times and improved coupling efficiencies [24]. However, the reduced water activity in these systems may also decrease the nucleophilicity of amine groups.
Mixed solvent systems combining organic and aqueous components offer a compromise between stability and reactivity. These systems maintain sufficient NHS ester stability while preserving amine nucleophilicity for efficient coupling reactions [25].
Temperature Effects
Temperature significantly impacts both reaction rates and compound stability. Higher temperatures accelerate both desired coupling reactions and unwanted hydrolysis. The activation energy for NHS ester aminolysis is typically lower than that for hydrolysis, providing a kinetic advantage for the desired reaction at moderate temperatures [20].
The hydrolysis of NHS esters represents the primary competing reaction that limits the utility and shelf-life of PEG12-SATA. Understanding the mechanisms and factors that influence hydrolysis is crucial for optimizing reaction conditions and storage protocols.
Hydrolysis Mechanism
NHS ester hydrolysis proceeds through a base-catalyzed mechanism involving nucleophilic attack by hydroxide ions [22]. The reaction follows second-order kinetics, being first-order in both NHS ester and hydroxide ion concentrations. The mechanism involves formation of a tetrahedral intermediate, which subsequently collapses to eliminate N-hydroxysuccinimide and form the corresponding carboxylic acid [26].
Recent computational studies have suggested that water autoionization mechanisms may also contribute to NHS ester hydrolysis under neutral conditions [27]. These mechanisms involve initial water autoionization followed by either acid-catalyzed (protonation of the ester) or base-catalyzed (hydroxide attack) pathways.
pH-Dependent Hydrolysis Kinetics
The rate of NHS ester hydrolysis increases exponentially with pH, following the Henderson-Hasselbalch relationship for base-catalyzed reactions. This pH dependence creates a narrow window of optimal reaction conditions where amine coupling is efficient while hydrolysis remains manageable [10].
Buffer selection plays a critical role in controlling hydrolysis rates. Phosphate, carbonate-bicarbonate, HEPES, and borate buffers are commonly used, with each exhibiting different effects on reaction kinetics [7]. Primary amine-containing buffers such as Tris must be avoided as they compete with target amines for NHS ester reaction.
Stabilization Strategies
Several approaches can be employed to minimize unwanted hydrolysis and extend the useful lifetime of PEG12-SATA solutions. Storage at reduced temperatures significantly slows hydrolysis kinetics, with storage at -20°C providing optimal stability [28]. Addition of organic co-solvents can also reduce water activity and slow hydrolysis rates.
The presence of metal ions, peroxides, and other oxidizing agents can accelerate degradation processes [28]. Therefore, purification of solvents and buffers, along with storage under inert atmospheres, can improve stability.
Competing Nucleophiles
Besides water, other nucleophiles present in biological systems can compete with target amines for NHS ester reactivity. These include alcohols (forming unstable esters), thiols (forming thioesters), and imidazoles (forming acyl-imidazole intermediates) [29]. Understanding these competing reactions is essential for predicting and controlling the selectivity of PEG12-SATA conjugations.
The relative reactivity of different nucleophiles depends on their nucleophilicity, concentration, and the specific reaction conditions employed. Primary amines generally exhibit the highest reactivity toward NHS esters under physiological conditions, making them the preferred targets for conjugation reactions [12].